molecular formula C6H9NO2 B14321865 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one CAS No. 105114-99-6

2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one

Cat. No.: B14321865
CAS No.: 105114-99-6
M. Wt: 127.14 g/mol
InChI Key: KVQBDZTWKIEUPU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is a heterocyclic compound with a unique structure that includes a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of appropriate precursors under mild reaction conditions . Another method includes the cyclization of glycine-derived enamino amides, which offers high yield and operational simplicity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-1-oxo-2,4-dihydro-3H-1lambda~5~-pyrrol-3-one is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

105114-99-6

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5,5-dimethyl-1-oxido-3H-pyrrol-1-ium-4-one

InChI

InChI=1S/C6H9NO2/c1-6(2)5(8)3-4-7(6)9/h4H,3H2,1-2H3

InChI Key

KVQBDZTWKIEUPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC=[N+]1[O-])C

Origin of Product

United States

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